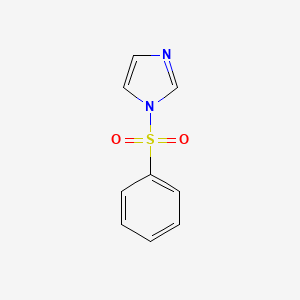

1-(Phenylsulfonyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXNHIYUMJTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339288 | |

| Record name | 1-(Phenylsulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46248-01-5 | |

| Record name | 1-(Phenylsulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Potential Mechanism of Action of 1-(Phenylsulfonyl)-1H-imidazole: A Technical Guide for Researchers

Disclaimer: As of late 2025, dedicated research on the specific biological mechanism of action for 1-(Phenylsulfonyl)-1H-imidazole is not extensively available in peer-reviewed literature. This guide, therefore, presents a theoretical framework based on the well-documented activities of its constituent chemical moieties: the imidazole ring and the phenylsulfonyl group. The experimental protocols and signaling pathways described herein are illustrative and intended to guide future research into this and similar molecules.

Executive Summary

This compound is a heterocyclic compound incorporating two key pharmacophores: an imidazole ring, prevalent in numerous antifungal, anticancer, and enzyme-inhibiting drugs, and a phenylsulfonyl group, a cornerstone of sulfonamide-based therapeutics. While direct biological data for this specific molecule is sparse, its structure suggests a high potential for interaction with various biological targets. This document explores the potential mechanisms of action by dissecting the roles of its functional components, proposes a comprehensive experimental workflow for its characterization, and provides hypothetical signaling pathways that could be modulated by this class of compounds.

Potential Mechanisms of Action Based on Structural Moieties

The biological activity of this compound can be hypothesized by examining its two primary structural components.

The Role of the Imidazole Ring

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. It is a common feature in many biologically active molecules and approved drugs. Its potential contributions to the mechanism of action include:

-

Enzyme Inhibition via Heme Coordination: The lone pair of electrons on one of the nitrogen atoms in the imidazole ring can coordinate with the heme iron in cytochrome P450 (CYP) enzymes. This interaction is a well-established mechanism for many antifungal drugs (e.g., ketoconazole) and can lead to the inhibition of steroidogenesis or drug metabolism.

-

Histamine Receptor Antagonism: The imidazole ring is the core structure of histamine. Derivatives can act as antagonists at histamine receptors, which could be relevant in inflammatory or allergic conditions.

-

Kinase Inhibition: Several kinase inhibitors incorporate an imidazole ring that forms critical hydrogen bonds within the ATP-binding pocket of the enzyme.

The Role of the Phenylsulfonyl Group

The phenylsulfonyl group is a key component of sulfonamide drugs, which have a wide range of therapeutic applications. Its potential roles include:

-

Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrase (used as diuretics and for glaucoma) and dihydropteroate synthase (in antimicrobials). The sulfonyl group can act as a transition-state mimetic or interact with key residues in the active site.

-

Receptor Modulation: While less common, the sulfonamide moiety can be found in compounds that modulate the activity of various receptors.

-

Leaving Group in Covalent Inhibition: In certain contexts, a phenylsulfonyl group attached to a reactive heterocycle can act as a leaving group, enabling the molecule to covalently bind to a target protein. However, the imidazole ring in this compound is relatively stable.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

For a novel compound such as this compound, a systematic approach is required to identify its biological targets and mechanism of action. The following workflow outlines a standard, high-level protocol.

Detailed Methodologies for Key Experiments

3.1.1 High-Throughput Enzyme Inhibition Assay (Generic Protocol)

-

Objective: To screen this compound against a panel of enzymes (e.g., kinases, proteases, phosphatases) to identify potential targets.

-

Materials: 96- or 384-well microplates, recombinant human enzymes, appropriate substrates (e.g., fluorescent or luminescent), assay buffer, test compound, positive and negative controls.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Dispense a small volume (e.g., 50 nL) of the compound dilutions into the microplate wells.

-

Add the enzyme solution to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the reaction progress by measuring the signal (fluorescence, luminescence, or absorbance) at regular intervals or at a fixed endpoint.

-

Calculate the percentage of enzyme inhibition relative to DMSO controls.

-

3.1.2 Dose-Response and IC50 Determination

-

Objective: To quantify the potency of the compound against a validated target enzyme.

-

Procedure:

-

Perform the enzyme inhibition assay as described above using a wider range of compound concentrations (typically 10-12 concentrations in a semi-log dilution series).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Hypothetical Signaling Pathway Modulation

Given the prevalence of imidazole-containing compounds as kinase inhibitors, a plausible hypothesis is that this compound could interfere with a protein kinase signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer and inflammatory diseases.

In this speculative model, this compound could act as a competitive inhibitor at the ATP-binding site of a kinase like RAF or MEK, thereby preventing the phosphorylation cascade and subsequent downstream signaling that leads to cell proliferation.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, data from structurally related compounds can provide a benchmark for potential efficacy. The tables below are illustrative examples based on published data for other imidazole and sulfonamide-containing enzyme inhibitors and should not be considered representative of the title compound.

Table 1: Example IC50 Values of Imidazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) |

| Phenyl-imidazole | p38α MAPK | 50 - 200 |

| Substituted Imidazole | BRAF V600E | 10 - 100 |

| Imidazole-pyrimidine | EGFR | 25 - 150 |

Table 2: Example Ki Values of Sulfonamide-Based Carbonic Anhydrase Inhibitors

| Compound Class | Target Isozyme | Ki (nM) |

| Benzenesulfonamide | Carbonic Anhydrase II | 10 - 50 |

| Heterocyclic Sulfonamide | Carbonic Anhydrase IX | 5 - 25 |

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery, combining two moieties with proven track records in medicinal chemistry. The absence of direct biological data highlights an opportunity for novel research. Future investigations should prioritize broad-based screening to identify its primary biological targets. Should a specific target, such as a protein kinase or a metalloenzyme, be identified, the experimental workflows and mechanistic hypotheses presented in this guide provide a robust framework for detailed characterization. Such studies will be crucial in determining if this compound or its derivatives hold therapeutic promise.

An In-depth Technical Guide to the Reactivity of 1-(Phenylsulfonyl)-1H-imidazole with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Phenylsulfonyl)-1H-imidazole is a stable, crystalline solid that serves as a potent and versatile electrophilic sulfonating agent. This guide details its core reactivity with various nucleophiles, establishing it as a valuable reagent in modern organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The imidazole moiety functions as an excellent leaving group, facilitating the transfer of the phenylsulfonyl group under mild conditions. This document provides a comprehensive overview of the reaction mechanisms, quantitative data from analogous systems, detailed experimental protocols, and visual workflows to aid researchers in leveraging this reagent's capabilities.

Core Reactivity and Mechanism

The fundamental reactivity of this compound lies in its ability to act as a phenylsulfonyl (PhSO₂) group transfer agent. The sulfonyl group is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the phenyl ring. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles.

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. A nucleophile (Nu:) attacks the electrophilic sulfur center, forming a transient pentacoordinate intermediate. Subsequently, the imidazole ring is eliminated as the stable, non-basic imidazolide anion, which is typically protonated during workup to regenerate imidazole. The stability of the departing imidazole anion makes it an excellent leaving group, driving the reaction to completion.

Caption: General mechanism of sulfonyl transfer.

Reactivity with N-Nucleophiles: Synthesis of Sulfonamides

This compound is an effective reagent for the sulfonylation of primary and secondary amines to furnish the corresponding N-phenylsulfonamides. Sulfonamides are a critical functional group in a vast number of pharmaceuticals. This method offers a valuable alternative to the use of benzenesulfonyl chloride, which can be less stable and generates HCl as a byproduct. The reactions are typically high-yielding and proceed under mild conditions.

Quantitative Data for N-Sulfonylation

The following table summarizes representative yields for the synthesis of sulfonamides using N-sulfonyl imidazolium reagents, which exhibit analogous reactivity.

| Nucleophile (Amine) | Product | Yield (%) |

| Aniline | N-Phenylbenzenesulfonamide | 95% |

| Benzylamine | N-Benzylbenzenesulfonamide | 98% |

| Morpholine | 4-(Phenylsulfonyl)morpholine | 96% |

| Diethylamine | N,N-Diethylbenzenesulfonamide | 94% |

Data adapted from studies on analogous N-sulfonyl imidazolium reagents, which serve as excellent predictors for the reactivity of this compound.[1]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the reaction of an amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq, optional, as a non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and dissolve it in anhydrous DCM or THF.

-

Addition of Reagent: Add this compound (1.0 eq) to the solution. If the amine starting material is an HCl salt or if the reaction is sluggish, add a non-nucleophilic base like TEA (1.2 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure sulfonamide.

-

References

The Versatile Cornerstone: A Technical Guide to 1-(Phenylsulfonyl)-1H-imidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the imidazole scaffold stands as a privileged structure, integral to a vast array of biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the design of novel therapeutics. A particularly versatile and reactive form of this heterocycle is 1-(Phenylsulfonyl)-1H-imidazole . This technical guide provides an in-depth exploration of this building block, detailing its synthesis, physicochemical properties, and diverse applications in the construction of complex molecular architectures, with a special focus on its role in drug discovery and development. The phenylsulfonyl group, serving as both an activating and a protecting group, imparts unique reactivity to the imidazole ring, enabling a range of chemical transformations crucial for the synthesis of high-value compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its effective use in synthesis. The following tables summarize its key properties.

| Property | Value | Reference |

| CAS Number | 46248-01-5 | [2] |

| Molecular Formula | C₉H₈N₂O₂S | [2] |

| Molecular Weight | 208.2 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 76-78 °C | [3] |

Table 1: Physicochemical Properties of this compound

| Spectrum Type | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | 9.10 (s, 1H), 7.69 (d, J = 1.2 Hz, 2H), 7.63 (dd, J = 6.6, 3.1 Hz, 2H), 7.39 – 7.25 (m, 3H) | [3] |

| ¹³C NMR (101 MHz, DMSO-d₆) | 148.66, 134.87, 129.02, 128.17, 125.94, 119.79 | [3] |

| IR (KBr, cm⁻¹) | Data not explicitly found for the title compound. Typical absorptions for related structures include: 3100-3000 (Ar C-H stretch), 1600-1450 (Ar C=C stretch), 1350-1300 & 1170-1150 (SO₂ stretch). |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Synthesis of this compound

This protocol describes the straightforward synthesis of this compound from imidazole and benzenesulfonyl chloride.

Materials:

-

Imidazole

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of imidazole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

-

Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Expected Yield: 78%[3]

Applications in Organic Synthesis

This compound is a valuable reagent with diverse applications, primarily functioning as a protecting group for the imidazole nitrogen and as a precursor for further functionalization.

Role as a Protecting Group in the Synthesis of Anticancer Agents

A prominent application of this compound derivatives is in the synthesis of 2-aryl-4-benzoyl-imidazoles (ABIs), a class of potent anticancer agents that inhibit tubulin polymerization.[4] The phenylsulfonyl group serves as a crucial protecting group for the imidazole nitrogen, enabling regioselective C-4 lithiation and subsequent acylation.

General Workflow for ABI Synthesis:

Experimental Example: Synthesis of a 2-Aryl-4-benzoyl-imidazole (ABI) Intermediate [5]

| Reactants | Reagents & Conditions | Product | Yield |

| 2-Aryl-1H-imidazole | 1. NaH, THF2. Phenylsulfonyl chloride | N-Phenylsulfonyl protected 2-aryl-imidazole | ~80-90% (typical) |

| N-Phenylsulfonyl protected 2-aryl-imidazole | 1. t-BuLi, THF, -78 °C2. Substituted benzoyl chloride | Aryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl) methanone | 60-70% (typical) |

| Aryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl) methanone | TBAF, THF | 2-Aryl-4-benzoyl-imidazole (ABI) | ~80-90% (typical) |

Table 3: Representative Reactions in the Synthesis of ABIs

Other Synthetic Applications

While the role of this compound as a protecting group is well-established, its utility extends to other transformations. The phenylsulfonylimidazole moiety can act as a leaving group in nucleophilic substitution reactions, although this is less common than for other sulfonyl derivatives.[6] Furthermore, N-sulfonylated imidazoles can participate in various cross-coupling reactions, offering a pathway to further functionalize the imidazole core.[7]

Role in Drug Development: Targeting Tubulin Polymerization

The significance of this compound as a building block is highlighted by its use in the synthesis of compounds that target fundamental biological processes, such as cell division. The 2-aryl-4-benzoyl-imidazoles (ABIs), synthesized using the phenylsulfonyl-protected intermediate, have been identified as potent inhibitors of tubulin polymerization.[4][8]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a critical role in mitosis.[9][10] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is crucial for the formation of the mitotic spindle and the segregation of chromosomes.[11]

ABI compounds exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[4] This binding event disrupts the normal dynamics of microtubule assembly, leading to the inhibition of mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[12]

Signaling Pathway of Tubulin Polymerization Inhibition:

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is most prominently demonstrated in its role as a protecting group that facilitates the synthesis of complex, biologically active molecules such as the 2-aryl-4-benzoyl-imidazole (ABI) class of anticancer agents. The ability to readily introduce and remove the phenylsulfonyl group, coupled with the unique reactivity it imparts to the imidazole ring, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. The successful application of this building block in the development of potent tubulin polymerization inhibitors underscores its significance in the quest for novel therapeutics. Further exploration of the reactivity of this compound is likely to unveil new synthetic methodologies and open avenues for the discovery of other important bioactive compounds.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protecting Groups In Organic Synthesis [jornadascyt2023.sanfrancisco.utn.edu.ar]

- 10. tutorchase.com [tutorchase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-imidazole

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 46248-01-5[1] |

| Molecular Formula | C₉H₈N₂O₂S[1] |

| Molecular Weight | 208.24 g/mol |

| Melting Point | 75-76 °C |

| Boiling Point | 404.4 ± 28.0 °C (Predicted) |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of imidazole with phenylsulfonyl chloride in the presence of a base. This method provides a straightforward and efficient route to the desired product.

Experimental Protocol:

Materials:

-

Imidazole

-

Phenylsulfonyl chloride

-

Triethylamine (or a similar base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole in the anhydrous solvent.

-

Add the base (e.g., triethylamine) to the solution and stir.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of phenylsulfonyl chloride in the anhydrous solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Synthesis Workflow:

Synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are summarized below.[2][3][4][5][6][7]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.9-8.1 | m | 2H, ortho-protons of phenylsulfonyl group |

| ~7.5-7.7 | m | 1H, para-proton of phenylsulfonyl group |

| ~7.4-7.6 | m | 2H, meta-protons of phenylsulfonyl group |

| ~7.8-8.0 | s | 1H, H-2 of imidazole ring |

| ~7.1-7.3 | s | 1H, H-4 of imidazole ring |

| ~7.0-7.2 | s | 1H, H-5 of imidazole ring |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~138-140 | C-2 of imidazole ring |

| ~130-132 | C-4 of imidazole ring |

| ~118-120 | C-5 of imidazole ring |

| ~137-139 | C-ipso of phenylsulfonyl group |

| ~134-136 | C-para of phenylsulfonyl group |

| ~129-131 | C-meta of phenylsulfonyl group |

| ~127-129 | C-ortho of phenylsulfonyl group |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3150 | C-H stretching (aromatic) |

| ~1580-1600 | C=C stretching (aromatic) |

| ~1450 | C=N stretching (imidazole ring) |

| ~1370-1390 | Asymmetric SO₂ stretching |

| ~1170-1190 | Symmetric SO₂ stretching |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the phenylsulfonyl group and fragmentation of the imidazole ring.

Potential Biological Significance and Signaling Pathways

The imidazole nucleus is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antifungal, and anti-inflammatory properties.[8][9][10][11] The incorporation of a phenylsulfonyl group can modulate the electronic properties and lipophilicity of the imidazole ring, potentially influencing its biological activity.

While specific studies on the mechanism of action of this compound are limited, related N-sulfonylimidazole derivatives have been investigated for their potential to interact with various biological targets. For instance, some imidazole-based compounds have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation, survival, and apoptosis.[12] The inhibition of this pathway is a key strategy in the development of novel anticancer agents.

Further research is necessary to elucidate the specific biological targets and signaling pathways directly affected by this compound. A general workflow for the preliminary biological evaluation of such a compound is outlined below.

General Biological Screening Workflow:

General workflow for biological evaluation.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its synthesis and expected analytical characteristics will aid in its preparation and characterization. The discussion of its potential biological relevance within the broader context of imidazole-based compounds highlights areas for future investigation to unlock its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 8. pharmacyjournal.net [pharmacyjournal.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-imidazole (CAS 46248-01-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-imidazole is a heterocyclic organic compound that belongs to the family of N-sulfonylimidazoles. It is characterized by an imidazole ring in which the hydrogen atom on one of the nitrogen atoms is replaced by a phenylsulfonyl group. This modification significantly influences the chemical properties of the imidazole ring, making it a valuable reagent and intermediate in organic synthesis. The phenylsulfonyl group acts as an electron-withdrawing protecting group for the imidazole nitrogen, which can be subsequently removed under specific conditions. This attribute allows for selective reactions at other positions of the imidazole ring or on other functional groups within a molecule. Its application is particularly noted in the synthesis of complex molecules, including potential therapeutic agents.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Analogue

| Property | This compound | 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole (CAS 2232-08-8) |

| CAS Number | 46248-01-5[1] | 2232-08-8 |

| Molecular Formula | C₉H₈N₂O₂S[1] | C₁₀H₁₀N₂O₂S |

| Molecular Weight | 208.24 g/mol [1] | 222.26 g/mol |

| Melting Point | Not available | 76-78 °C[2][3] |

| Boiling Point | Not available | 409.1 ± 38.0 °C (Predicted)[2] |

| Solubility | Soluble in chloroform.[2] Solubility in other organic solvents is expected to be similar to other N-sulfonylimidazoles, which have low solubility in chloroalkanes.[4] | Soluble in chloroform.[2] |

| Appearance | White to slightly yellow crystals or crystalline powder (expected). | White to slightly yellow crystals or crystalline powder.[2] |

| Storage | Store in a dry, inert atmosphere at room temperature.[2] Sensitive to moisture.[2] | Store in a dry, inert atmosphere at room temperature.[2] Sensitive to moisture.[2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of imidazole with benzenesulfonyl chloride in the presence of a base. This general approach is widely used for the N-sulfonylation of imidazoles and related heterocyclic compounds.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-imidazoles.[5]

Materials:

-

Imidazole

-

Sodium hydride (60% dispersion in mineral oil) or Triethylamine

-

Benzenesulfonyl chloride[6]

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane

-

Anhydrous Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 eq).

-

Add anhydrous THF or dichloromethane to dissolve the imidazole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Alternatively, triethylamine (1.5 eq) can be used as the base.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF or dichloromethane dropwise via the dropping funnel over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from an appropriate solvent to afford pure this compound.

Spectral Data and Characterization

Detailed spectral data for this compound is not fully available in the provided search results. The following sections provide expected spectral characteristics based on the analysis of related compounds.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the imidazole ring (typically in the range of 6.5-8.0 ppm) and the phenylsulfonyl group (typically in the range of 7.5-8.5 ppm).[7] |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring (around 115-140 ppm) and the phenylsulfonyl group (around 125-145 ppm).[7] |

| FT-IR | Characteristic absorption bands for S=O stretching of the sulfonyl group (around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), C-S stretching, and vibrations of the imidazole and phenyl rings.[8][9] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (208.24 g/mol ). Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and cleavage of the phenyl and imidazole rings. |

¹H and ¹³C NMR Spectroscopy

The NMR spectra of N-substituted imidazoles can be complex due to the potential for tautomerism in the parent imidazole. However, N-sulfonylation locks the tautomeric form. The electron-withdrawing nature of the phenylsulfonyl group will deshield the protons and carbons of the imidazole ring, shifting their signals downfield compared to unsubstituted imidazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show strong absorption bands characteristic of the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Other significant peaks would correspond to the C-H stretching of the aromatic rings and the C=N and C-N stretching vibrations of the imidazole ring.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 208. The fragmentation pattern would likely involve the loss of sulfur dioxide (SO₂) to give a fragment at m/z 144, corresponding to the 1-phenylimidazole cation. Further fragmentation of the phenyl and imidazole rings would also be observed.

Postulated mass spectrometry fragmentation pathway.

Reactivity and Applications

Role as a Protecting Group

The primary utility of the phenylsulfonyl group in this context is as a protecting group for the imidazole nitrogen. Sulfonyl groups are generally stable under a variety of reaction conditions, including acidic and basic media.[10] This stability allows for chemical modifications at other positions of the imidazole ring or elsewhere in the molecule without affecting the protected nitrogen.

Deprotection

The cleavage of the N-phenylsulfonyl group can be challenging but is achievable under specific reductive conditions. Methods for the deprotection of N-sulfonyl compounds include treatment with reducing agents such as magnesium in methanol or via electrochemical reduction.[10][11] The choice of deprotection method depends on the overall functionality of the molecule.

General deprotection scheme.

Applications in Drug Development

N-sulfonylated imidazoles serve as key intermediates in the synthesis of various biologically active molecules. For instance, they have been utilized in the preparation of novel 2-aryl-4-benzoyl-imidazoles, which have shown potential as anticancer agents by targeting the colchicine binding site in tubulin.[5] The use of the phenylsulfonyl protecting group enables regioselective functionalization of the imidazole core, which is crucial for building the desired molecular architecture of these complex drug candidates.

Conclusion

This compound is a versatile synthetic intermediate with significant applications in organic chemistry, particularly in the construction of complex heterocyclic systems. Its utility as a protected form of imidazole allows for a wide range of chemical transformations that would otherwise be complicated by the reactivity of the N-H bond. While specific experimental data for this compound is somewhat limited in the public domain, its properties and reactivity can be reasonably inferred from related structures. This technical guide provides a comprehensive overview of its known and expected characteristics, synthetic methodologies, and applications, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole CAS#: 2232-08-8 [m.chemicalbook.com]

- 3. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole | 2232-08-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1-(Phenylsulfonyl)-1H-imidazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1-(Phenylsulfonyl)-1H-imidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on the analysis of related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole and phenylsulfonyl moieties. The electron-withdrawing nature of the phenylsulfonyl group is anticipated to shift the imidazole protons downfield compared to unsubstituted imidazole.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-2 | 7.8 - 8.2 | Singlet (s) |

| Imidazole H-4 | 7.2 - 7.5 | Triplet (t) or Doublet of Doublets (dd) |

| Imidazole H-5 | 7.0 - 7.3 | Triplet (t) or Doublet of Doublets (dd) |

| Phenylsulfonyl (ortho-H) | 7.9 - 8.1 | Doublet (d) or Multiplet (m) |

| Phenylsulfonyl (meta-H) | 7.5 - 7.7 | Multiplet (m) |

| Phenylsulfonyl (para-H) | 7.6 - 7.8 | Multiplet (m) |

Note: Predicted values are based on typical ranges for N-substituted imidazoles and phenylsulfonyl compounds. Actual values may vary depending on the solvent and experimental conditions.[1][2][3][4][5]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4 | 128 - 132 |

| Imidazole C-5 | 118 - 122 |

| Phenylsulfonyl (ipso-C) | 138 - 142 |

| Phenylsulfonyl (ortho-C) | 128 - 130 |

| Phenylsulfonyl (meta-C) | 129 - 131 |

| Phenylsulfonyl (para-C) | 133 - 136 |

Note: Predicted values are based on characteristic chemical shifts for imidazole and phenylsulfonyl groups.[1][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl group and the aromatic rings.

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S=O stretch (asymmetric) | 1350 - 1380 |

| S=O stretch (symmetric) | 1160 - 1180 |

| C=N stretch (imidazole) | 1490 - 1550 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

Note: These are typical frequency ranges for the specified functional groups.[7][8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈N₂O₂S), the molecular weight is 208.24 g/mol .[12]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 208 | Molecular ion [M]⁺ |

| 141 | [M - SO₂ - H]⁺ |

| 77 | [C₆H₅]⁺ |

| 68 | [C₃H₄N₂]⁺ (imidazole) |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for aromatic sulfonamides and imidazole derivatives.[13][14][15][16] A notable fragmentation pathway for arylsulfonamides can involve the loss of SO₂.[16]

Experimental Protocols

This section outlines a general procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on the N-sulfonylation of imidazole with benzenesulfonyl chloride.

Materials:

-

Imidazole

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.[17][18]

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the spectra to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Acquire the IR spectrum of the purified product using an FT-IR spectrometer.

-

The sample can be prepared as a KBr pellet, a thin film on a salt plate (if it is a liquid or low-melting solid), or analyzed using an ATR accessory.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry:

-

Obtain the mass spectrum of the purified product using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 1H-Imidazole [webbook.nist.gov]

- 11. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 12. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 1-(Phenylsulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous therapeutic agents. The classical and most prevalent method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] While effective, this method can be hampered by the instability and hazardous nature of some sulfonyl chlorides.[3]

This document outlines a detailed methodology for the synthesis of sulfonamides utilizing 1-(Phenylsulfonyl)-1H-imidazole as a stable, solid sulfonating agent. This reagent offers a potentially safer and more convenient alternative to traditional sulfonyl chlorides, avoiding the formation of corrosive hydrochloric acid as a byproduct. The imidazole leaving group is readily removed during aqueous workup. These application notes provide comprehensive protocols for the preparation of the sulfonating agent and its subsequent use in the synthesis of a diverse range of sulfonamides.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the synthesis of various sulfonamides from this compound and a selection of primary and secondary amines. The data is intended to be illustrative of the potential scope and efficiency of this method.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-Phenylbenzenesulfonamide | 12 | 92 |

| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)benzenesulfonamide | 12 | 95 |

| 3 | Benzylamine | N-Benzylbenzenesulfonamide | 8 | 88 |

| 4 | Morpholine | 4-(Phenylsulfonyl)morpholine | 6 | 94 |

| 5 | Piperidine | 1-(Phenylsulfonyl)piperidine | 6 | 91 |

| 6 | Diethylamine | N,N-Diethylbenzenesulfonamide | 10 | 85 |

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the sulfonating agent from readily available starting materials.

Materials:

-

Imidazole

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the cooled solution.

-

Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the dropwise addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Protocol 2: General Procedure for the Synthesis of Sulfonamides

This protocol details the use of this compound for the sulfonylation of amines.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable non-nucleophilic base

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous acetonitrile or DCM, add this compound (1.1 eq).

-

Add DBU (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times may vary depending on the nucleophilicity of the amine.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Visualizations

Proposed Reaction Mechanism

Caption: Proposed mechanism for sulfonamide synthesis.

Workflow for the Preparation of this compound

References

Application Notes and Protocols: 1-(Phenylsulfonyl)-1H-imidazole as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups. The phenylsulfonyl group, introduced via reagents like 1-(phenylsulfonyl)-1H-imidazole, offers a robust option for amine protection. Sulfonamides are known for their high stability, which can be advantageous in complex synthetic routes involving harsh reagents. However, this stability also presents a challenge for deprotection, often requiring specific and sometimes forcing conditions.

These application notes provide an overview of the use of this compound for the protection of amines and detail protocols for both the protection and subsequent deprotection steps.

Data Presentation

Protection of Amines

| Entry | Amine Substrate | Product | Typical Reaction Conditions | Yield (%) | Reference |

| 1 | Primary Aliphatic Amine | N-Alkylphenylsulfonamide | Amine, this compound, Imidazole, CH₂Cl₂, 0 °C to RT, 10-60 min | High to Excellent | [1][2] |

| 2 | Secondary Aliphatic Amine | N,N-Dialkylphenylsulfonamide | Amine, this compound, Imidazole, CH₂Cl₂, 0 °C to RT, 10-60 min | High to Excellent | [1][2] |

| 3 | Primary Aromatic Amine | N-Arylphenylsulfonamide | Amine, this compound, Imidazole, CH₂Cl₂, 0 °C to RT, 10-60 min | High to Excellent | [1][2] |

| 4 | Secondary Aromatic Amine | N-Aryl-N-alkylphenylsulfonamide | Amine, this compound, Imidazole, CH₂Cl₂, 0 °C to RT, 10-60 min | High to Excellent | [1][2] |

Deprotection of N-Phenylsulfonyl Amines

The cleavage of the N-phenylsulfonyl group is a critical step. Due to the stability of the sulfonamide bond, deprotection often requires reductive or strongly acidic conditions. Milder, chemoselective methods are an active area of research.

| Entry | Deprotection Method | Reagents and Conditions | Substrate Scope | Typical Yield (%) | Reference |

| 1 | Reductive Cleavage | SmI₂-promoted electron transfer | N-Phenylsulfonyl amines | Moderate to High | [3] |

| 2 | Reductive Cleavage | Sodium naphthalene | N-Phenylsulfonyl amines | Moderate to High | [3] |

| 3 | Acidic Hydrolysis | Strong acids (e.g., HBr) | N-Phenylsulfonyl amines | Moderate to High | [3] |

| 4 | Electrochemical Reduction | Constant cathodic potential in a protic medium | N-Phenylsulfonyl amines | Good to Excellent | [3] |

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol is based on the general reactivity of N-sulfonyl imidazoliums as efficient sulfonating agents.[1][2]

Materials:

-

Primary amine

-

This compound

-

Imidazole

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary amine (1.0 equiv) and imidazole (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 10-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-phenylsulfonyl amine.

Protocol 2: Deprotection of an N-Phenylsulfonyl Amine via Reductive Cleavage

This protocol is a general method for the cleavage of sulfonamides and may require optimization for specific substrates.

Materials:

-

N-Phenylsulfonyl amine

-

Sodium naphthalene or Samarium(II) iodide solution

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-phenylsulfonyl amine (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to the appropriate temperature (e.g., -78 °C for SmI₂ or as required for sodium naphthalene).

-

Slowly add the reducing agent (e.g., a solution of sodium naphthalene or SmI₂ in THF) until the characteristic color of the reagent persists, indicating complete consumption of the starting material. Monitor the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected amine.

Visualizations

Caption: Workflow for the protection of amines using this compound.

Caption: General workflow for the deprotection of N-phenylsulfonyl amines.

Stability of the Phenylsulfonyl Protecting Group

N-Phenylsulfonyl amides are known for their high stability towards a wide range of reagents and reaction conditions, including:

-

Strongly basic conditions: They are generally stable to alkoxides and hydroxides.

-

Nucleophilic attack: Resistant to many common nucleophiles.

-

Oxidizing and reducing agents: Stable to a variety of common oxidizing and reducing agents that do not cleave the S-N bond.

-

Acidic conditions: While cleavable with strong acids, they are stable to milder acidic conditions used for the removal of other protecting groups like Boc.

This robustness makes the phenylsulfonyl group suitable for syntheses where other protecting groups might be labile. However, this stability necessitates the use of specific and often harsh conditions for its removal.

Conclusion

This compound serves as an efficient reagent for the introduction of the phenylsulfonyl protecting group onto primary and secondary amines, affording stable sulfonamides in high yields.[1][2] The primary challenge associated with this protecting group is its cleavage, which typically requires strong reductive or acidic conditions. The choice of the phenylsulfonyl group for amine protection should be made with careful consideration of the stability of other functional groups in the molecule towards the deprotection conditions. The development of milder deprotection methodologies, such as electrochemical cleavage, may broaden the applicability of this protecting group in complex organic synthesis.[3]

References

- 1. N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-(Phenylsulfonyl)-1H-imidazole in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1-(Phenylsulfonyl)-1H-imidazole as a key reagent in the synthesis of 2-aryl-4-benzoyl-imidazoles (ABIs), a class of potent tubulin polymerization inhibitors with potential as anticancer agents. The phenylsulfonyl group serves as an effective protecting group for the imidazole nitrogen, facilitating selective C4-acylation.

Core Application: Synthesis of 2-Aryl-4-Benzoyl-Imidazole (ABI) Analogs

This compound is utilized as an intermediate in a multi-step synthesis to produce ABI analogs. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including multidrug-resistant ones. Their mechanism of action involves binding to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization and arresting cells in the G2/M phase, ultimately leading to apoptosis.[1][2][3]

The general synthetic strategy involves three key steps where the phenylsulfonyl group plays a crucial role:

-

Protection: N-phenylsulfonylation of a 2-aryl-1H-imidazole intermediate.

-

Acylation: Directed lithiation at the C4 position of the imidazole ring followed by acylation with a substituted benzoyl chloride.

-

Deprotection: Removal of the phenylsulfonyl group to yield the final active pharmaceutical intermediate.

Data Presentation

Table 1: Synthesis and Antiproliferative Activity of Selected ABI Analogs

| Compound | A-Ring Substituent | C-Ring Substituent | Yield (Deprotection) | Average IC₅₀ (nM) | Reference |

| 5da | 3-Indole | 3,4,5-Trimethoxy | Not specified | 15.7 | [1] |

| 5cb | 4-Fluorophenyl | 3,4,5-Trimethoxy | Not specified | Not specified | [1] |

| 6a | 3-Indole | 3,4,5-Trimethoxy | Not specified | 3.8 | [4] |

| 12a | 2-Naphthyl | 3,4,5-Trimethoxy | Not specified | 14 | [5] |

Note: Yields for the deprotection step were not explicitly provided in the cited literature, but the overall synthetic route was reported as effective.

Experimental Protocols

Protocol 1: General Procedure for the N-Phenylsulfonylation of 2-Aryl-1H-imidazole

This protocol describes the protection of the imidazole nitrogen with a phenylsulfonyl group.

Materials:

-

2-Aryl-1H-imidazole (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Phenylsulfonyl chloride (PhSO₂Cl, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-aryl-1H-imidazole in anhydrous THF at 0 °C, add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add phenylsulfonyl chloride dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the C4-Benzoylation of 1-(Phenylsulfonyl)-2-aryl-1H-imidazole

This protocol details the selective acylation at the C4 position of the protected imidazole.

Materials:

-

1-(Phenylsulfonyl)-2-aryl-1H-imidazole (1.0 eq)

-

tert-Butyllithium (t-BuLi, 1.7 M in pentane, 1.2 eq)

-

Substituted benzoyl chloride (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-(phenylsulfonyl)-2-aryl-1H-imidazole in anhydrous THF, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Slowly add the substituted benzoyl chloride dropwise, ensuring the temperature remains below -70 °C.

-

Stir the reaction at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for the Deprotection of the Phenylsulfonyl Group

This protocol describes the removal of the phenylsulfonyl protecting group to yield the final 2-aryl-4-benzoyl-imidazole.

Materials:

-

Aryl-(2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl)methanone (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the N-phenylsulfonylated intermediate in THF.

-

Add tetrabutylammonium fluoride solution to the mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography or recrystallization.[1]

Visualizations

Caption: Synthetic workflow for 2-aryl-4-benzoyl-imidazoles.

Caption: Mechanism of action of ABI analogs on tubulin polymerization.

References

- 1. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1-substituted -2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Sulfonylation of Imidazoles and Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-sulfonylation of imidazoles and other amines, a crucial transformation in medicinal chemistry and drug development for the synthesis of sulfonamides. The protocols detailed below are based on established synthetic methodologies, offering guidance on reagent selection, reaction optimization, and product isolation.

Introduction

N-sulfonylation is a fundamental reaction in organic synthesis that involves the formation of a sulfonamide bond between a sulfonyl group and a nitrogen atom of an amine or a heterocyclic compound like imidazole. Sulfonamides are a prominent class of compounds in pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The ability to efficiently and selectively introduce a sulfonyl group onto a nitrogen-containing scaffold is therefore of significant interest in the development of new therapeutic agents.

While the user's initial query focused on "1-(Phenylsulfonyl)-1H-imidazole" as a sulfonylation reagent, this specific application is not widely documented in the scientific literature. Therefore, this document focuses on the more general and widely practiced N-sulfonylation of imidazoles and amines using common and readily available sulfonylating agents, primarily sulfonyl chlorides.

Reaction Principles

The N-sulfonylation of an amine or imidazole typically proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme is as follows:

Where:

-

R-SO2-Cl is the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride).

-

H-NR'R'' is the amine or imidazole substrate.

-

Base is an organic or inorganic base (e.g., pyridine, triethylamine, potassium carbonate).

Data Presentation: Reaction Conditions for N-Sulfonylation

The choice of reaction conditions can significantly impact the yield and purity of the resulting sulfonamide. The following tables summarize various conditions reported in the literature for the N-sulfonylation of amines and imidazoles.

Table 1: Conventional N-Sulfonylation of Amines

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100[1] |

| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100[1] |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 0-25 | - | 100[1] |

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0 - RT | 6 | 86[1] |

| Aniline | Benzenesulfonyl chloride | Triethylamine | Diethyl ether | 0 | - | 85[1] |

| p-Anisidine | p-Toluenesulfonyl chloride | Poly(4-vinylpyridine) | Acetonitrile | RT | - | 93[2] |

Table 2: N-Sulfonylation of Imidazoles and Other Heterocycles

| Heterocycle | Sulfonylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Imidazole | Sulfuric acid | - | - | - | - | -[3] |

| Imidazole | N-Fluorobenzenesulfonimide | - | - | - | - | -[4] |

| 1,2,3-Triazole | p-Toluenesulfonyl chloride | N,N-Diisopropylethylamine | Dichloromethane | RT | 22 | 83[5] |

| 1,2,3-Triazole | N-Fluorobenzenesulfonimide | NaHCO3 | Acetonitrile | 70 | 12 | 55[5] |

Table 3: Microwave-Assisted N-Sulfonylation (Solvent-Free)

| Amine Substrate | Sulfonyl Chloride | Power (W) | Time (min) | Yield (%) |

| Aniline | p-Toluenesulfonyl chloride | - | - | -[6] |

| Substituted Amines | p-Toluenesulfonyl chloride | - | - | Excellent[6] |

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of an Amine using Pyridine

This protocol describes a standard method for the N-sulfonylation of a primary aromatic amine.

Materials:

-

Aromatic amine (1.0 eq)

-

Arylsulfonyl chloride (1.0 - 1.2 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve the aromatic amine (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the arylsulfonyl chloride (1.0 - 1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Solvent-Free N-Sulfonylation of an Amine

This protocol offers a more environmentally friendly and often faster alternative to conventional methods.

Materials:

-

Amine (1.0 eq)

-

p-Toluenesulfonyl chloride (1.0 eq)

-

Microwave reactor vial

-

Magnetic stirrer bar

Procedure:

-

In a microwave reactor vial, mix the amine (1.0 eq) and p-toluenesulfonyl chloride (1.0 eq).

-

Place a magnetic stirrer bar in the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified power and for a predetermined time until the reaction is complete (monitor by TLC).

-

After cooling, the product can often be isolated directly in high purity. If necessary, purification can be performed by recrystallization or column chromatography.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the N-sulfonylation of an amine with a sulfonyl chloride in the presence of a base.

Caption: General mechanism of N-sulfonylation of a primary amine.

Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and purification of a sulfonamide in a research laboratory setting.

Caption: A typical laboratory workflow for N-sulfonylation.

Conclusion

The N-sulfonylation of imidazoles and amines is a robust and versatile reaction for the synthesis of sulfonamides. The choice of sulfonylating agent, base, solvent, and reaction temperature are critical parameters that must be optimized for a given substrate. The protocols provided herein offer a starting point for the development of efficient and scalable synthetic routes to a wide variety of sulfonamide-containing molecules for applications in drug discovery and development. Researchers are encouraged to consult the primary literature for more specific examples and to adapt these general procedures to their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

"1-(Phenylsulfonyl)-1H-imidazole" as a reagent for introducing the phenylsulfonyl group

FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Introduction

1-(Phenylsulfonyl)-1H-imidazole is a highly effective reagent for the introduction of the phenylsulfonyl group onto a variety of nucleophilic substrates. This compound serves as a stable, solid alternative to the often unstable and difficult-to-handle benzenesulfonyl chloride. The imidazole leaving group provides a clean and efficient reaction profile, making it a valuable tool in medicinal chemistry and organic synthesis for the preparation of sulfonamides, sulfonic esters, and sulfones. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the use of this compound as a phenylsulfonylating agent.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 46248-01-5 |

| Molecular Formula | C₉H₈N₂O₂S |